Cas no 186386-95-8 (1-[2-(trifluoromethoxy)phenyl]-Piperazine)
1-[2-(trifluoromethoxy)phenyl]-Piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-[2-(trifluoromethoxy)phenyl]-Piperazine
- 1-(2-TRIFLUOROMETHOXY-PHENYL)-PIPERAZINE
- 1-[2-(trifluoromethoxy)phenyl]piperazine
- EN300-1929670
- 1-(2-trifluoromethoxyphenyl)piperaine
- DTXSID30444438
- AKOS005948460
- 186386-95-8
- DS-000368
- SCHEMBL2089531
- 1-(2-(trifluoromethoxy)phenyl)piperazine
- 1-[2-(Trifluoromethoxy)phenyl]-piperazine-
- 1-(2-trifluoromethoxyphenyl)piperazine
-
- Inchi: 1S/C11H13F3N2O/c12-11(13,14)17-10-4-2-1-3-9(10)16-7-5-15-6-8-16/h1-4,15H,5-8H2
- InChI Key: NONHMRZXKRBXRX-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC=CC=1N1CCNCC1)(F)F
Computed Properties
- Exact Mass: 246.09809
- Monoisotopic Mass: 246.09799753g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 24.5Ų
Experimental Properties
- Density: 1.242
- Boiling Point: 294 ºC
- Flash Point: 131 ºC
- PSA: 24.5
1-[2-(trifluoromethoxy)phenyl]-Piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1301213-100mg |
1-(2-Trifluoromethoxy-phenyl)-piperazine |
186386-95-8 | 95% | 100mg |
$555 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1301213-250mg |
1-(2-Trifluoromethoxy-phenyl)-piperazine |
186386-95-8 | 95% | 250mg |
$780 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1301213-500mg |
1-(2-Trifluoromethoxy-phenyl)-piperazine |
186386-95-8 | 95% | 500mg |
$1095 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1301213-1g |
1-(2-Trifluoromethoxy-phenyl)-piperazine |
186386-95-8 | 95% | 1g |
$1765 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1301213-5g |
1-(2-Trifluoromethoxy-phenyl)-piperazine |
186386-95-8 | 95% | 5g |
$6715 | 2024-07-28 | |
| Enamine | EN300-1929670-1g |
1-[2-(trifluoromethoxy)phenyl]piperazine |
186386-95-8 | 1g |
$414.0 | 2023-09-17 | ||
| Enamine | EN300-1929670-5g |
1-[2-(trifluoromethoxy)phenyl]piperazine |
186386-95-8 | 5g |
$1199.0 | 2023-09-17 | ||
| Enamine | EN300-1929670-10g |
1-[2-(trifluoromethoxy)phenyl]piperazine |
186386-95-8 | 10g |
$1778.0 | 2023-09-17 | ||
| Enamine | EN300-1929670-0.05g |
1-[2-(trifluoromethoxy)phenyl]piperazine |
186386-95-8 | 0.05g |
$348.0 | 2023-09-17 | ||
| Enamine | EN300-1929670-0.1g |
1-[2-(trifluoromethoxy)phenyl]piperazine |
186386-95-8 | 0.1g |
$364.0 | 2023-09-17 |
1-[2-(trifluoromethoxy)phenyl]-Piperazine Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 1-[2-(trifluoromethoxy)phenyl]-Piperazine
Professional Introduction to Compound with CAS No. 186386-95-8 and Product Name: 1-[2-(trifluoromethoxy)phenyl]-Piperazine
The compound identified by the CAS number 186386-95-8 and the product name 1-[2-(trifluoromethoxy)phenyl]-Piperazine represents a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the piperazine class, a structural motif widely recognized for its utility in drug design due to its ability to form stable hydrogen bonds and interact with biological targets. The presence of a trifluoromethoxy group at the phenyl ring introduces unique electronic and steric properties, making this molecule a promising candidate for further exploration in medicinal chemistry.
Recent advancements in chemical biology have highlighted the importance of fluorinated aromatic compounds in developing novel therapeutic agents. The trifluoromethoxy substituent, in particular, is known for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of small molecules. This feature has been extensively studied in the context of central nervous system (CNS) drugs, where fluorine-containing compounds often exhibit improved brain penetration. The piperazine ring, on the other hand, is a common pharmacophore in drugs targeting neurological disorders, such as antipsychotics and antidepressants.
In the context of current research, 1-[2-(trifluoromethoxy)phenyl]-Piperazine has been investigated for its potential role in modulating neurotransmitter systems. Piperazine derivatives are known to interact with various receptors and enzymes involved in neurotransmission, including serotonin receptors (5-HT receptors), dopamine receptors (D2 receptors), and norepinephrine reuptake transporters (NET). The unique combination of the trifluoromethoxy group and the piperazine core suggests that this compound may exhibit dual or multi-target interactions, which could be advantageous for treating complex neurological conditions.
One of the most compelling aspects of this compound is its structural versatility. The phenyl ring with a trifluoromethoxy group provides a platform for further derivatization, allowing chemists to explore a wide range of analogs with tailored biological activities. For instance, modifications at the piperazine nitrogen or the phenyl ring can be employed to optimize solubility, bioavailability, and selectivity. Such structural modifications are crucial for advancing a lead compound into a viable drug candidate.
Recent studies have demonstrated that fluorinated piperazine derivatives exhibit promising effects in preclinical models of neurological disorders. For example, compounds with similar structural motifs have shown potential in alleviating symptoms associated with depression and anxiety by modulating serotonin receptor activity. The presence of the trifluoromethoxy group may further enhance these effects by improving receptor binding affinity and reducing metabolic degradation. These findings underscore the therapeutic potential of 1-[2-(trifluoromethoxy)phenyl]-Piperazine as a lead compound for further development.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic aromatic substitution on a trifluoromethoxylated aromatic precursor followed by functionalization of the piperazine ring. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to introduce specific substituents at desired positions on the phenyl ring. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the intermediate and final products.
In terms of pharmacological evaluation, 1-[2-(trifluoromethoxy)phenyl]-Piperazine has been tested in various in vitro and in vivo models. Initial studies have shown that it exhibits moderate affinity for several serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7. Additionally, it demonstrates interactions with dopamine D2 receptors, suggesting potential applications in treating motor disorders or mood disturbances. Further research is needed to fully elucidate its mechanism of action and assess its therapeutic index.
The development of new drugs is often hampered by issues related to drug-likeness, such as poor solubility or rapid metabolism. However, the incorporation of the trifluoromethoxy group into the molecular structure can mitigate some of these challenges by enhancing lipophilicity while maintaining metabolic stability. This balance is critical for achieving optimal pharmacokinetic properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity (T). Computational modeling techniques can be employed to predict these properties early in the drug discovery process.
Future directions for research on 1-[2-(trifluoromethoxy)phenyl]-Piperazine include exploring its potential as an intermediate for more complex drug candidates. By systematically varying substituents on both the phenyl ring and the piperazine moiety, researchers can generate libraries of analogs with diverse biological activities. High-throughput screening (HTS) techniques can then be used to identify compounds with enhanced potency or selectivity against specific targets.
The integration of machine learning algorithms into drug discovery has revolutionized the way new molecules are designed and optimized. By leveraging large datasets containing structural and biological information, computational models can predict how modifications to a molecule will affect its biological activity. This approach has already been successfully applied to develop novel piperazine derivatives with improved pharmacological profiles.
In conclusion,1-[2-(trifluoromethoxy)phenyl]-Piperazine represents a promising compound with significant therapeutic potential in neurological disorders. Its unique structural features make it an attractive candidate for further exploration in medicinal chemistry. By combining traditional synthetic methods with modern computational tools,1-[2-(trifluoromethoxy)phenyl]-Piperazine could pave the way for new treatments targeting central nervous system disorders.
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